Molecular Weight and Predicted Physicochemical Profile vs. Tert-Butyl Analogue
The benzyl-substituted compound exhibits a higher molecular weight (335.35 g/mol) compared to its direct analogue, 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (301.34 g/mol) . This is accompanied by predicted differences in lipophilicity, with a consensus Log P of 1.74 for the target compound versus a lower predicted Log P for the tert-butyl analogue due to its smaller and less hydrophobic N-substituent .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 335.35 g/mol |
| Comparator Or Baseline | 1-tert-Butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: 301.34 g/mol |
| Quantified Difference | 34.01 g/mol (11.3% higher) |
| Conditions | Calculated molecular weight |
Why This Matters
The molecular weight difference can affect compound handling, dosing calculations, and pharmacokinetic properties in biological studies.
